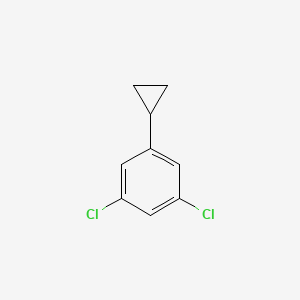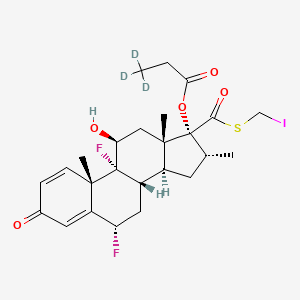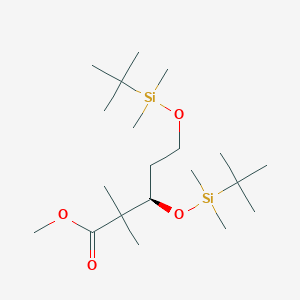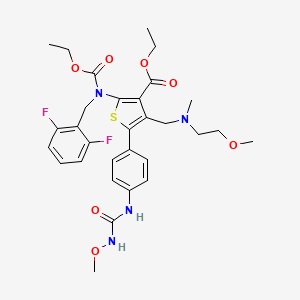![molecular formula C10H18ClF3N2O2 B13713592 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H18ClF3N2O2 and a molecular weight of 290.71 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid.
Reaction Conditions: The reaction between 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.
4-(2,2,2-Trifluoroethyl)piperazine: Contains the trifluoroethyl group and piperazine ring but lacks the butanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18ClF3N2O2 |
|---|---|
Peso molecular |
290.71 g/mol |
Nombre IUPAC |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H17F3N2O2.ClH/c11-10(12,13)8-15-6-4-14(5-7-15)3-1-2-9(16)17;/h1-8H2,(H,16,17);1H |
Clave InChI |
NMXJUODFXUMIJH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC(=O)O)CC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)






![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)


